molecular formula C16H19N3 B8324143 1-Benzyl-3-(pyridin-3-yl)piperazine

1-Benzyl-3-(pyridin-3-yl)piperazine

Cat. No.: B8324143
M. Wt: 253.34 g/mol
InChI Key: OIVTXYUVUUQSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(pyridin-3-yl)piperazine (CAS RN: 205059-22-9) is a versatile piperazine derivative supplied with a purity of >95.0%(GC) . It is characterized as a white to light yellow or orange powder or crystal with a melting point of 70 to 74 °C . This compound serves primarily as a key intermediate in the synthesis of biologically active compounds . Due to its structural similarity to neurotransmitter modulators, it is a valuable building block for developing agents targeting central nervous system disorders and is commonly employed in the creation of serotonin and dopamine receptor ligands, aiding in the study of conditions such as depression, anxiety, and schizophrenia . Furthermore, its utility extends to the development of kinase inhibitors for cancer research . The piperazine and pyridine moieties are fundamental structural elements found in many pharmacologically active molecules. Piperazine-based structures are frequently investigated as histamine H3 receptor (H3R) ligands and have shown relevance in multitarget drug discovery, including potential interactions with sigma receptors, which are targets for pain and neurodegenerative disease research . The compound's versatility also allows for the formation of various salt forms to enhance solubility and bioavailability in drug formulation studies . This product is intended for research applications only.

Properties

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

1-benzyl-3-pyridin-3-ylpiperazine

InChI

InChI=1S/C16H19N3/c1-2-5-14(6-3-1)12-19-10-9-18-16(13-19)15-7-4-8-17-11-15/h1-8,11,16,18H,9-10,12-13H2

InChI Key

OIVTXYUVUUQSGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C2=CN=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Biological Activities

1-Benzyl-3-(pyridin-3-yl)piperazine exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Recent studies have indicated that piperazine derivatives, including this compound, can exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through intrinsic pathways. Research demonstrated that it can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) .
  • Case Study : A study explored the structure-activity relationship of similar piperazine derivatives, revealing that specific substitutions enhance anticancer potency .

Neuropharmacological Effects

The compound's piperazine structure suggests potential neuropharmacological applications:

  • Serotonin Receptor Interaction : Compounds with similar scaffolds have been investigated for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties .
  • Alzheimer’s Disease Research : Some derivatives have been designed to inhibit acetylcholinesterase and reduce β-amyloid aggregation, suggesting potential use in treating Alzheimer's disease .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Inhibition of Pathogens : Studies have reported that piperazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

SubstituentEffect on ActivityReference
Benzyl GroupEnhances lipophilicity and receptor binding
Pyridine MoietyContributes to biological target interaction
Position of SubstituentsCritical for maintaining potency against cancer cells

Potential Therapeutic Applications

Given its diverse activities, this compound is being explored for several therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis makes it a candidate for further development as an anticancer drug.
  • Neurological Disorders : Potential applications in treating anxiety and depression due to its interaction with serotonin receptors.
  • Infectious Diseases : As an antimicrobial agent, it could be developed into treatments for bacterial infections.

Comparison with Similar Compounds

Core Substitution Patterns

The structural diversity of piperazine derivatives arises from substitutions at positions 1, 3, and 4 of the piperazine ring. Key analogues include:

Compound Name Substituents at Positions 1 and 3 Key Structural Features Reference
1-Benzyl-3-(pyridin-3-yl)piperazine Benzyl (position 1), pyridin-3-yl (position 3) Dual aromatic substituents enhance π-π interactions
Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate Benzyl (position 1), pentenyl (position 4) Ester functionality improves lipophilicity
1-(5-Chloro-2-methylphenyl)-4-(3-triazolopyridin-3-ylbenzoyl)piperazine Chlorophenyl (position 1), triazolopyridine (position 4) Halogen and heterocycle enhance target affinity
1-(3-Trifluoromethylphenyl)piperazine Trifluoromethylphenyl (position 1) Electron-withdrawing group modulates reactivity

Key Observations :

  • Electron-rich substituents (e.g., benzyl, pyridinyl) enhance binding to aromatic receptors, while halogenated groups (e.g., Cl, CF₃) improve metabolic stability .
  • Ester or amide linkages (e.g., in carboxylate derivatives) influence solubility and bioavailability .

Reaction Conditions and Yields

Comparative synthesis data for selected compounds:

Compound Name Reaction Conditions Yield Key Steps Reference
Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate Ir-catalyzed amination (50°C, DMF) 91% Allylic acetate coupling, column chromatography
1-Benzyl-4-(5-bromopyridin-3-yl)piperazine Nucleophilic substitution N/A Bromopyridine coupling, Boc deprotection
Anti-tubercular benzamide derivatives Mitsunobu reaction, condensation 18–21% Multi-step synthesis with pyrazine coupling

Key Observations :

  • Iridium-catalyzed amination (e.g., ) achieves high yields (>90%) under mild conditions.
  • Multi-step syntheses (e.g., ) often suffer from lower cumulative yields due to purification challenges.

Physicochemical and Spectroscopic Properties

NMR and HRMS Data

  • This compound : Expected $ ^1H $ NMR signals include aromatic protons (δ 7.0–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). HRMS would confirm the molecular ion at m/z 294.15 (C₁₆H₁₈N₃⁺).
  • Benzyl piperazine carboxylates : $ ^{13}C $ NMR shows carbonyl peaks at ~170 ppm and piperazine carbons at 45–48 ppm .
  • Nanoenergetic HNS-piperazine derivatives: $ ^{13}C $ NMR reveals shifts in aromatic carbons (110–170 ppm) due to cross-linking reactions .

Pharmacological Activity

Target-Specific Activities

Compound Class Biological Activity Mechanism/Receptor Interaction Reference
Anti-tubercular benzamide derivatives Mycobacterium tuberculosis inhibition (MIC: <1 µg/mL) Pyrazine moiety disrupts mycobacterial enzymes
Benzisothiazolylpiperazines (e.g., BMY 13859-1) Antipsychotic activity (D₂/5-HT₂A receptor affinity) Dual dopaminergic/serotonergic modulation
PPARγ ligands (e.g., INT131 analogues) Antidiabetic activity (Gold Score: 78–90) Hydrogen bonding with nuclear receptors

Key Observations :

  • Pyridin-3-yl and pyrazine substituents enhance anti-infective activity by targeting bacterial enzymes .
  • Bulky aromatic groups (e.g., benzisothiazolyl) improve CNS penetration and receptor selectivity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Benzyl-3-(pyridin-3-yl)piperazine derivatives?

  • Methodological Answer : The synthesis often employs transition metal-catalyzed amination. For example, iridium-catalyzed reactions using allylic acetates and benzyl piperazine-1-carboxylate in DMF at 50°C yield products with high regioselectivity (up to 91% yield). Key parameters include solvent choice (polar aprotic solvents like DMF), catalyst loading (2–5 mol%), and reaction time (12–24 hours). Purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) is critical for isolating pure compounds .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Multimodal characterization is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., benzyl group protons at δ 3.5–4.5 ppm, pyridyl protons at δ 7.0–8.5 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
  • FTIR : Confirms functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ for carboxylates) .

Q. Which purification techniques are most effective for isolating this compound intermediates?

  • Methodological Answer : Flash column chromatography (SiO₂, heptane:isopropyl acetate ratios from 20:1 to 5:1) effectively separates regioisomers. TLC (Rf = 0.27–0.42 in heptane:isopropyl acetate) monitors reaction progress. For enantiopure compounds, chiral SFC or HPLC is recommended .

Advanced Research Questions

Q. How can enantioselectivity be achieved and quantified in this compound synthesis?

  • Methodological Answer : Chiral iridium catalysts induce enantioselectivity (e.g., 93–94% ee). Post-synthesis, enantiomeric excess is quantified via SFC with chiral stationary phases (e.g., Chiralpak IC-3 column, 3.0 μm, 4.6 × 150 mm). Methanol/CO₂ mobile phases resolve enantiomers, with retention times differing by 1–2 minutes .

Q. What computational methods are used to predict the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model reaction pathways, such as nucleophilic substitution at the piperazine nitrogen. Transition state analysis predicts activation barriers, while electrostatic potential maps identify nucleophilic/electrophilic sites .

Q. How should researchers address contradictory bioactivity data in pharmacological studies of this compound analogs?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) to rule out assay artifacts .
  • Target Selectivity Profiling : Use kinase/enzyme panels to confirm off-target effects (e.g., CYP450 inhibition) .
  • Structural Analogs : Compare nitro-reduced derivatives (e.g., 1-Benzyl-3-(aminopyridin-3-yl)piperazine) to assess if bioactivity stems from the nitro group .

Q. What strategies enhance the metabolic stability of this compound-based drug candidates?

  • Methodological Answer :

  • Isotopic Labeling : Replace labile hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask polar groups (e.g., esterify carboxylates) to improve membrane permeability .
  • In Silico ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., benzylic positions prone to oxidation) .

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